molecular formula C10H9N3S B1300569 N-(6-quinolinyl)thiourea CAS No. 860621-04-1

N-(6-quinolinyl)thiourea

Cat. No. B1300569
M. Wt: 203.27 g/mol
InChI Key: PNVSGRJLTPVPTJ-UHFFFAOYSA-N
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Description

N-(6-quinolinyl)thiourea derivatives are a class of compounds that have garnered interest in synthetic and medicinal chemistry due to their potential applications. These compounds are part of a broader family of quinoline-2-thiones, which can be synthesized with excellent regioselectivity through a deoxygenative C-H functionalization process. The synthesis involves the reaction of quinoline-N-oxides with thiourea, activated by triflic anhydride, leading to diverse quinoline-2-thiones functionalized with various electronic groups .

Synthesis Analysis

The synthesis of quinoline-2-thiones, which are closely related to N-(6-quinolinyl)thiourea, is achieved by a novel method that provides a general access to these compounds. This method stands out due to its experimental simplicity and the ability to yield good to high quantities of the product. The process involves selective deoxygenative C-H/C-S functionalization of readily available quinoline-N-oxides with thiourea . Additionally, a newly designed thiourea catalyst has been reported to activate organoboronic acids, enabling the enantioselective Petasis transformation of quinolines, which could be a related synthetic pathway for N-(6-quinolinyl)thiourea derivatives .

Molecular Structure Analysis

The molecular structure of N-(6-quinolinyl)thiourea derivatives is characterized by the presence of a quinoline moiety linked to a thiourea group. These compounds can be further modified to yield a variety of analogues with different substituents. Molecular docking studies have been conducted to understand the interaction of these molecules with biological targets, such as mushroom tyrosinase. For instance, the compound N-(quinolin-3-ylcarbamothioyl)hexanamide demonstrated a significant inhibitory effect on tyrosinase, with molecular docking showing a highly negative estimated free energy, indicating a strong affinity for the enzyme's active site .

Chemical Reactions Analysis

The chemical reactivity of N-(6-quinolinyl)thiourea derivatives is an area of interest due to their potential as intermediates in various chemical transformations. The synthesis of quinolinyl based acyl thioureas involves the reaction of aminoquinoline with isothiocyanates, which can lead to a series of novel compounds with diverse biological activities . These reactions are crucial for the development of new molecules that can serve as enzyme inhibitors or possess free radical scavenging properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-quinolinyl)thiourea derivatives are influenced by the nature of the substituents on the quinoline and thiourea moieties. These properties are essential for their application in medicinal chemistry, as they affect solubility, stability, and biological activity. For example, the compound N-(quinolin-3-ylcarbamothioyl)hexanamide not only showed potent tyrosinase inhibition but also demonstrated free radical scavenging activity, which is indicative of its potential as an antioxidant . The non-competitive inhibition of tyrosinase by this compound suggests that it forms a stable complex with the enzyme, which could be attributed to its specific physical and chemical characteristics.

Scientific Research Applications

Organic Synthesis and Catalysis

N-(6-quinolinyl)thiourea derivatives have been extensively studied for their utility in organic synthesis and catalysis. For instance, regioselective synthesis techniques have been developed to create α- and γ-amino quinolinyl phosphonamides, demonstrating the versatility of thiourea derivatives in facilitating selective chemical transformations under mild conditions (Shetty, Huang, & Kang, 2018). Additionally, thiourea catalysts have enabled enantioselective Petasis-type reactions of quinolines, highlighting their importance in asymmetric synthesis (Yamaoka, Miyabe, & Takemoto, 2007).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, N-(6-quinolinyl)thiourea derivatives have been investigated for their potential as therapeutic agents. Studies have explored their antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as a new class of antibiotics (Dolan, Gavin, Eshwika, Kavanagh, McGinley, & Stephens, 2016). Moreover, derivatives have shown promise as inhibitors of PDGF receptor autophosphorylation, suggesting applications in the treatment of conditions such as restenosis (Furuta, Sakai, Senga, Osawa, Kubo, Shimizu, Suzuki, Yoshino, Endo, & Miwa, 2006).

Material Science and Sensor Development

Thiourea derivatives have also found applications in the development of chemosensors for anion detection. A study described the synthesis of acylthiourea derivatives that demonstrated good antioxidant activity and showed potential for anti-inflammatory, antimalarial, and anti-tuberculosis activities through molecular docking studies (Kalaiyarasi, Haribabu, Gayathri, Gomathi, Bhuvanesh, Karvembu, & Biju, 2019).

Safety And Hazards

The safety data sheet for thiourea, a related compound, indicates that it may form combustible dust concentrations in air and is harmful if swallowed . It is suspected of causing cancer and damaging the unborn child . Precautions include obtaining special instructions before use, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

Research on N-(6-quinolinyl)thiourea and related compounds is ongoing. For instance, a series of novel quinolinyl thiourea analogues were synthesized and their inhibitory effect on mushroom tyrosinase and free radical scavenging activity were evaluated . This suggests potential future directions in the design of efficient tyrosinase inhibitors .

properties

IUPAC Name

quinolin-6-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSGRJLTPVPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=S)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363211
Record name quinolin-6-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-quinolinyl)thiourea

CAS RN

860621-04-1
Record name N-6-Quinolinylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860621-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name quinolin-6-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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